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WHEAT GERMAMIDOPROPYL BETAINE - 133934-09-5

WHEAT GERMAMIDOPROPYL BETAINE

Catalog Number: EVT-1522285
CAS Number: 133934-09-5
Molecular Formula: C12H30BrN6P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Wheat germamidopropyl betaine is a surfactant derived from wheat germ and is classified as an amphoteric surfactant. It is primarily used in cosmetic and personal care formulations due to its mildness and ability to enhance the texture and performance of products. This compound is synthesized through a reaction involving wheat germ protein hydrolysates, which are obtained from the processing of wheat germ, a by-product of wheat milling.

Source and Classification

Wheat germamidopropyl betaine is sourced from wheat germ, which is the reproductive part of the wheat kernel and is rich in nutrients. The classification of this compound falls under amphoteric surfactants, which can act as either acids or bases depending on the pH of the solution. This dual nature allows it to function effectively in various formulations, providing both cleansing and conditioning properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of wheat germamidopropyl betaine typically involves several steps:

  1. Hydrolysis of Wheat Germ Protein: Wheat germ proteins are hydrolyzed using proteolytic enzymes such as alcalase or papain to produce protein hydrolysates. The hydrolysis conditions are optimized for maximum yield and activity of bioactive peptides .
  2. Formation of Betaine: The hydrolyzed proteins are reacted with an appropriate alkyl amine (like dimethylaminopropylamine) and sodium monochloroacetate to yield betaine derivatives. This step involves heating the reaction mixture to facilitate esterification, often at temperatures around 120°C for several hours .
  3. Purification: The resulting product is purified through methods such as washing with water to remove unreacted materials, followed by filtration and drying processes .
Molecular Structure Analysis

Structure and Data

Wheat germamidopropyl betaine has a complex molecular structure characterized by its amphoteric nature. The general structure includes:

  • A long hydrophobic alkyl chain derived from wheat germ.
  • A quaternary ammonium group that imparts its surfactant properties.

The molecular formula can be represented as C₁₈H₃₆N₂O₃S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Amphoteric Nature: Due to the presence of both hydrophilic (water-attracting) and hydrophobic (water-repelling) components.
  • Functional Groups: Contains amine and carboxyl functional groups that contribute to its solubility in water and compatibility with other surfactants.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of wheat germamidopropyl betaine include:

  1. Esterification: The reaction between fatty acids derived from wheat germ and amines leads to the formation of esters. This is facilitated by acid catalysts under controlled temperature conditions .
  2. Neutralization: Following esterification, the reaction mixture is neutralized using agents like potassium carbonate to remove excess acidity .
  3. Crystallization: The final product is crystallized from the solution by cooling and adding solvents like methanol or ethanol, which helps in purifying the betaine compound .
Mechanism of Action

Process and Data

Wheat germamidopropyl betaine functions through several mechanisms:

  • Surfactant Action: It reduces surface tension between liquids, enhancing the spreadability of formulations.
  • Mild Cleansing: Its amphoteric nature allows it to interact with both oily and aqueous substances, making it effective in cleansing without stripping natural oils from the skin.
  • Conditioning Effect: It helps in conditioning hair and skin by forming a protective layer that retains moisture.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to slightly yellow liquid.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • pH Range: Generally stable within a pH range of 5 to 7.

Chemical Properties

Applications

Scientific Uses

Wheat germamidopropyl betaine has diverse applications primarily in cosmetic formulations:

  • Personal Care Products: Used in shampoos, conditioners, body washes, and facial cleansers due to its mildness and conditioning properties.
  • Pharmaceuticals: Investigated for potential uses in topical formulations where skin hydration is crucial.
  • Food Industry: Explored for its emulsifying properties in food products.
Introduction

Overview of Betaines in Industrial and Cosmetic Contexts

Betaines represent a class of zwitterionic surfactants characterized by their unique molecular structure, bearing both positive (quaternary ammonium) and negative (carboxylate) charges. This dual ionic nature confers exceptional compatibility with other surfactants, enhancing foam stability, viscosity modulation, and mildness in formulations. Industrially, betaines serve as multifunctional additives in detergents, cosmetics, and pharmaceuticals due to their low irritation potential and biodegradability [3] [7]. In cosmetics, they function as cleansing agents, foam boosters, and conditioners, with plant-derived variants like Wheat Germamidopropyl Betaine gaining prominence for their sustainable profile [4] [8]. Global demand for bio-based surfactants is driving innovation, with betaines occupying a niche valued for their performance and ecological safety [6].

Table 1: Major Natural Sources of Betaine and Derivatives

SourceBetaine Content (μg/g or % wet weight)Primary Derivatives/Applications
Wheat Germ1,000–1,110 µg/g (dry) [3]Wheat Germamidopropyl Betaine (surfactant)
Sugar Beet≈1% [7]Glycine Betaine (osmolyte)
Spinach≈0.7% [7]Glycine Betaine (nutraceutical)
Marine Invertebrates≈1% [7]Glycine Betaine (dietary supplement)

Historical Development of Amidopropyl Betaines

The genesis of amidopropyl betaines traces to mid-20th-century surfactant research, focusing on coconut-derived variants like cocamidopropyl betaine. By the 1990s, escalating interest in plant-based cosmetics spurred exploration of alternative feedstocks. Wheat germ emerged as a candidate due to its high concentration of fatty acids (8–14% oil content) and nutritional co-products like defatted germ meal [10]. The synthesis of Wheat Germamidopropyl Betaine involves a two-step process:

  • Amidation: Reaction of wheat germ oil fatty acids with N,N-dimethyl-1,3-propanediamine to form wheat germamidopropyl dimethylamine.
  • Quaternization: Treatment with sodium chloroacetate to yield the final betaine structure [1] [4].Advancements in reverse micellar extraction (e.g., using AOT/zwitterionic surfactant blends) optimized the isolation of wheat germ oil, enhancing yield and purity for industrial-scale production [6].

Definition and Classification of Wheat Germamidopropyl Betaine as a Zwitterionic Surfactant

Wheat Germamidopropyl Betaine (CAS 133934-09-5) is defined chemically as RCONH(CH₂)₃N⁺(CH₃)₂CH₂COO⁻, where RCO⁻ represents fatty acid chains (e.g., linoleic, palmitic) derived from wheat germ oil [1]. It is classified as a zwitterionic surfactant due to its possession of:

  • A permanent positive charge on the quaternary ammonium group.
  • A negative charge on the carboxylate group.This structure enables pH-independent solubility and electrostatic interactions with anionic, cationic, or nonionic surfactants without precipitation [6] [8]. Its zwitterionic nature underpins key functionalities:
  • Antistatic Effects: Neutralizes static charge on hair/skin via ionic hydration layers [4] [8].
  • Foam Stabilization: Lowers surface tension and reinforces foam lamellae through electrostatic networks [1] [4].
  • Viscosity Control: Forms viscoelastic gels with anionic surfactants (e.g., SLES) via charge neutralization [6].

Table 2: Functional Classification of Wheat Germamidopropyl Betaine in Cosmetic Formulations (INCI Functions)

FunctionMechanismProduct Applications
AntistaticReduces electrostatic charge via ionic hydrationShampoos, conditioners
CleansingEmulsifies oils/dirt via micelle formationBody washes, facial cleansers
Hair/Skin ConditioningDeposits lubricating film on keratin/collagenLeave-on creams, rinse-off treatments
Foam BoostingStabilizes air-liquid interfaces via reduced surface tensionBubble baths, shaving foams
HydrotropeEnhances solubility of hydrophobic actives in aqueous phasesConcentrated serums, toners

Significance of Wheat Germ as a Source of Betaine Derivatives

Wheat germ, constituting 2.5% of wheat kernel weight, is a concentrated reservoir of bioactive compounds:

  • Lipids: Rich in linoleic (≈55%), palmitic (≈17%), and oleic acids (≈16%), providing the fatty acid backbone for betaine synthesis [10].
  • Polyamines: Spermidine levels reach 220–337 μg/g, contributing to cellular anti-aging mechanisms [2].
  • Betaine: At 1,000–1,110 μg/g (dry weight), it ranks among the richest natural sources [3] [7].The utilization of wheat germ—a milling industry byproduct—aligns with circular economy principles. Annually, ~150 million tons of wheat milling byproducts are generated globally, offering an underutilized feedstock for high-value surfactants [10]. Defatted wheat germ meal, a residue from oil extraction, retains ≈30% protein and antioxidants (e.g., phenolic acids), enabling valorization into nutraceuticals or functional foods [10]. This dual-use paradigm enhances sustainability while meeting cosmetic demand for traceable, plant-derived ingredients.

Table 3: Compositional Analysis of Wheat Germ (per 100g Fresh Weight)

ComponentContentSignificance for Derivative Synthesis
Crude Fat8.99 gSource of fatty acids for betaine alkyl chains
Crude Protein27.69 gByproduct valorization (defatted meal)
Total Carbohydrates47.61 gFermentation substrates
Ash3.08 gMineral content
Polyamines (e.g., Spermidine)220–337 μg/g [2]Co-factor in anti-aging biochemistry

Concluding Remarks

Wheat Germamidopropyl Betaine exemplifies the convergence of green chemistry and performance science. Its zwitterionic architecture enables multifaceted roles in formulations—from foam modulation to conditioning—while its wheat germ origin underscores the potential of agricultural byproducts in sustainable surfactant production. Ongoing research into lipidomics and extraction technologies promises further refinement of this versatile ingredient.

Table 4: Key Chemical Synonyms for Wheat Germamidopropyl Betaine

Synonym
1-Propanaminium, N-carboxymethyl-N,N-dimethyl-3-amino-, N-wheat germ acyl derivs.
N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxowheat germ alkyl)amino]-1-propanaminium hydroxide, inner salt
Wheat germ oil amido betaine
INCI: Wheat Germamidopropyl Betaine

Properties

CAS Number

133934-09-5

Product Name

WHEAT GERMAMIDOPROPYL BETAINE

Molecular Formula

C12H30BrN6P

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